molecular formula C22H30N2O5S B4135907 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide

Cat. No. B4135907
M. Wt: 434.6 g/mol
InChI Key: HJVUPNSHWFUFQP-UHFFFAOYSA-N
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Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide, also known as N-Desethylamiodarone (DEA), is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. It is a metabolite of Amiodarone, an antiarrhythmic drug used to treat various types of cardiac arrhythmias. DEA has been found to possess antiarrhythmic properties, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of DEA is not fully understood, but it is believed to be similar to that of Amiodarone. DEA is thought to act by inhibiting the influx of calcium ions into cardiac cells, which can lead to the suppression of arrhythmias. It is also believed to have an effect on potassium channels in cardiac cells, which can further contribute to its antiarrhythmic properties.
Biochemical and Physiological Effects:
DEA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of other drugs. DEA has also been found to have an effect on the expression of various genes in cardiac cells, which can contribute to its antiarrhythmic properties.

Advantages and Limitations for Lab Experiments

DEA has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized, and its purity can be accurately determined. It has also been extensively studied, and its mechanism of action is well understood. However, there are limitations to its use in lab experiments. The compound can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.

Future Directions

There are a number of future directions for research on DEA. One potential area of research is the development of new antiarrhythmic drugs based on the structure of DEA. Another area of research is the potential use of DEA in the treatment of other conditions such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DEA and its effects on gene expression in cardiac cells.

Scientific Research Applications

DEA has been extensively studied for its potential therapeutic properties. It has been found to possess antiarrhythmic properties, and its mechanism of action has been studied in detail. DEA has also been studied for its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-(2-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-5-24(6-2)30(26,27)18-13-14-21(28-4)19(16-18)23-22(25)12-9-15-29-20-11-8-7-10-17(20)3/h7-8,10-11,13-14,16H,5-6,9,12,15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVUPNSHWFUFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-(2-methylphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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